molecular formula C17H25N5O B12224773 3-Tert-butyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine

3-Tert-butyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B12224773
M. Wt: 315.4 g/mol
InChI Key: ROZOVJHZYDNIAZ-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a piperazine moiety linked to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, which is then coupled with the pyridazine ring. The oxazole ring is introduced through a cyclization reaction. The tert-butyl group is usually added via alkylation reactions using tert-butyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine is unique due to its combination of a pyridazine ring with a piperazine and oxazole moiety, which imparts distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C17H25N5O

Molecular Weight

315.4 g/mol

IUPAC Name

4-[[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole

InChI

InChI=1S/C17H25N5O/c1-13-14(11-18-23-13)12-21-7-9-22(10-8-21)16-6-5-15(19-20-16)17(2,3)4/h5-6,11H,7-10,12H2,1-4H3

InChI Key

ROZOVJHZYDNIAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C3=NN=C(C=C3)C(C)(C)C

Origin of Product

United States

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